

Thermochemical Properties of 2,2-Dibromobutane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,2-Dibromobutane

Cat. No.: B14672450

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This technical guide provides a comprehensive overview of the available thermochemical data for **2,2-Dibromobutane**. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information on the thermodynamic properties of halogenated alkanes. This document summarizes key quantitative data, outlines probable experimental methodologies for their determination, and presents relevant chemical pathways and workflows in a clear, visual format.

Thermochemical Data Summary

The following tables present a summary of the key thermochemical properties of **2,2-Dibromobutane** in both the liquid and ideal gas phases. The data is primarily sourced from the National Institute of Standards and Technology (NIST) WebBook and the NIST/TRC Web Thermo Tables, which are critically evaluated compilations of thermophysical and thermochemical data.^{[1][2]}

Table 1: Standard Molar Enthalpy of Formation of **2,2-Dibromobutane**

Phase	$\Delta_f H^\circ$ (kJ/mol)	Method	Reference
Liquid	-135.7	Equilibration (Eqk)	Rozhnov, A.M. and Nesterova, T.N. (1973)[3]
Ideal Gas	-91.46	Equilibration (Eqk)	Rozhnov, A.M. and Nesterova, T.N. (1973)[4]

Table 2: Temperature-Dependent Thermochemical Properties of **2,2-Dibromobutane** (Ideal Gas)

Temperature (K)	Heat Capacity at Constant Pressure (Cp) (J/mol·K)	Enthalpy (H) (kJ/mol)
200	Data not available in snippets	Data not available in snippets
298.15	Data not available in snippets	Data not available in snippets
500	Data not available in snippets	Data not available in snippets
1000	Data not available in snippets	Data not available in snippets

Note: While the NIST/TRC Web Thermo Tables indicate the availability of heat capacity and enthalpy data for the ideal gas phase of **2,2-Dibromobutane** from 200 K to 1000 K, the specific values were not present in the provided search snippets.[1]

Experimental Protocols

The determination of the standard enthalpy of formation for **2,2-Dibromobutane** by Rozhnov and Nesterova in 1973 was based on the "equilibration" method.[3][4] This likely involved the study of the isomerization equilibrium between **2,2-dibromobutane** and 2,3-dibromobutane. While the specific details of the 1973 study are not fully available, a plausible experimental protocol for such a determination would involve the following steps:

1. Isomerization Reaction Setup:

- A known quantity of a pure dibromobutane isomer (e.g., 2,3-dibromobutane) or a mixture of isomers is placed in a sealed reaction vessel.
- A catalyst, if necessary to facilitate the isomerization at a measurable rate, would be added. For haloalkane isomerization, a Lewis acid catalyst might be employed.
- The reaction vessel is placed in a thermostat-controlled environment to maintain a precise and constant temperature.

2. Equilibration:

- The reaction mixture is heated and stirred for a sufficient period to allow the isomerization reaction to reach equilibrium.
- The time required to reach equilibrium would be determined by preliminary kinetic studies, where the composition of the mixture is analyzed at different time intervals until it no longer changes.

3. Sampling and Analysis:

- Once equilibrium is established, a sample of the reaction mixture is rapidly cooled to quench the reaction and prevent any shift in the equilibrium composition.
- The composition of the isomeric mixture at equilibrium is determined using an analytical technique such as gas chromatography (GC). A capillary column with a suitable stationary phase would be used to separate the 2,2- and 2,3-dibromobutane isomers. The relative amounts of each isomer are determined by integrating the areas of their respective peaks in the chromatogram.

4. Calculation of Thermodynamic Properties:

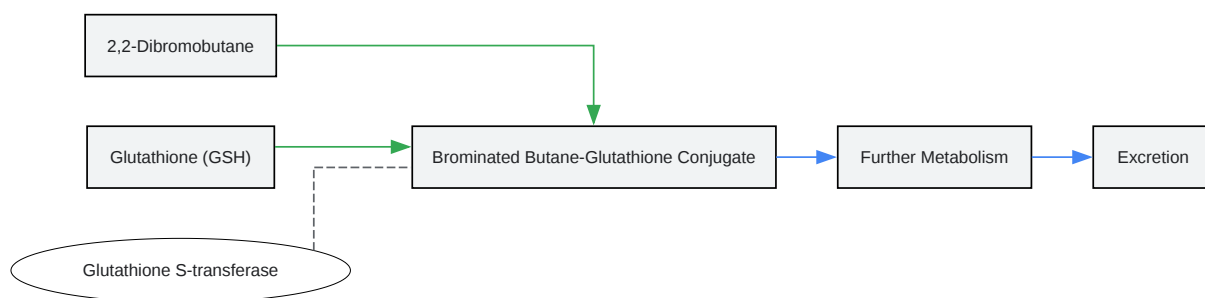
- The equilibrium constant (K_{eq}) for the isomerization reaction is calculated from the concentrations or partial pressures of the isomers at equilibrium.
- The Gibbs free energy change (ΔG°) for the reaction at the experimental temperature is then calculated using the equation: $\Delta G^\circ = -RT \ln(K_{eq})$, where R is the ideal gas constant and T is the absolute temperature.

- By measuring the equilibrium constant at several different temperatures, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization reaction can be determined from the van 't Hoff equation: $\ln(K_{eq}) = -\Delta H^\circ/RT + \Delta S^\circ/R$. A plot of $\ln(K_{eq})$ versus $1/T$ yields a straight line with a slope of $-\Delta H^\circ/R$.
- The enthalpy of formation of the target isomer (**2,2-dibromobutane**) can then be calculated if the enthalpy of formation of the other isomer (2,3-dibromobutane) is known from other experimental methods, such as combustion calorimetry.

Visualizations

Putative Metabolic Pathway of 2,2-Dibromobutane

While specific metabolic pathways for **2,2-Dibromobutane** are not well-documented, it is plausible that it undergoes detoxification via conjugation with glutathione, similar to other small brominated alkanes. This process is of significant interest in drug development for assessing potential toxicity. The following diagram illustrates a putative metabolic pathway.



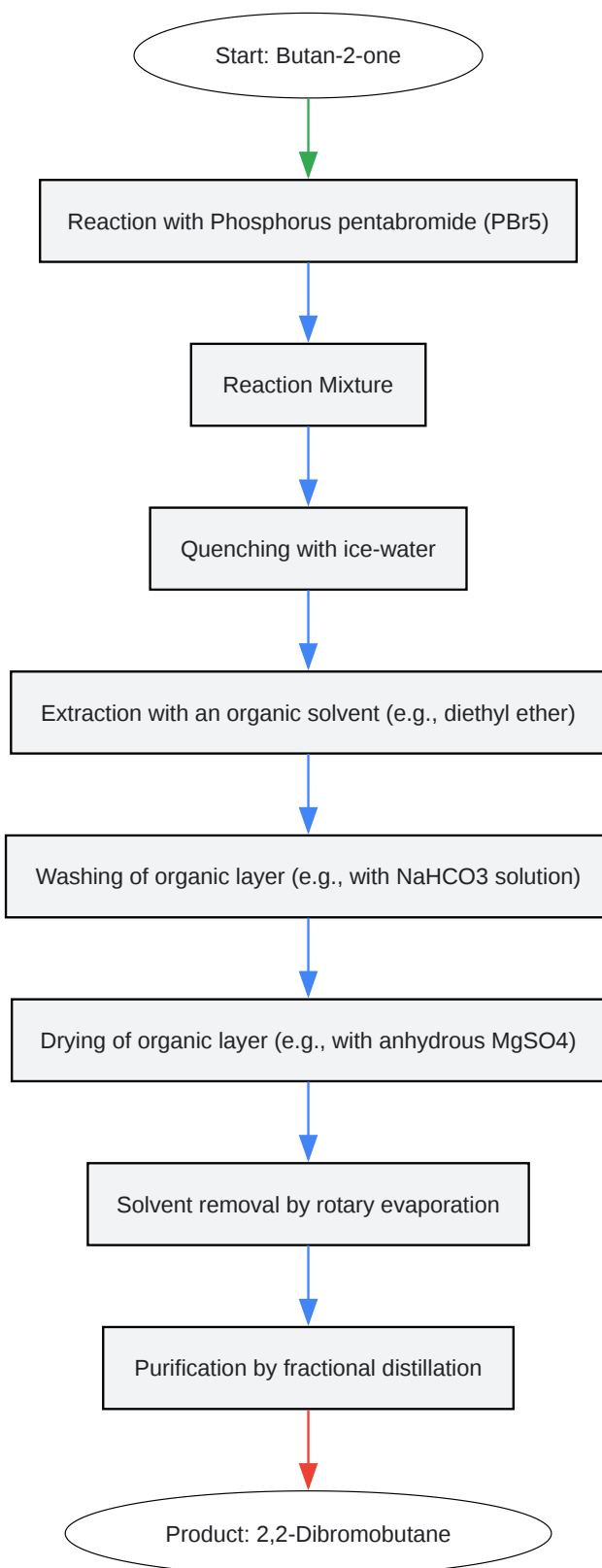
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Caption: Putative metabolic pathway of **2,2-Dibromobutane** via glutathione conjugation.

Experimental Workflow for the Synthesis of 2,2-Dibromobutane

The synthesis of **2,2-Dibromobutane** can be achieved through a multi-step process starting from a suitable precursor. The following diagram outlines a logical experimental workflow for its

synthesis.



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Caption: Experimental workflow for the synthesis of **2,2-Dibromobutane**.

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